m-PEG8-NHS ester

Catalog No.
S536220
CAS No.
756525-90-3
M.F
C22H39NO12
M. Wt
509.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-NHS ester

CAS Number

756525-90-3

Product Name

m-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H39NO12

Molecular Weight

509.55

InChI

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3

InChI Key

IBZNTYBFTKFSMU-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG8-NHS ester

Description

The exact mass of the compound m-PEG8-NHS ester is 509.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • m-PEG8 Spacer: This refers to a methoxy polyethylene glycol chain with eight repeating units. This hydrophilic chain increases the water solubility of the molecule it's attached to [].
  • NHS Ester: N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with primary amines (-NH2) of biomolecules like proteins, peptides, and amine-modified oligonucleotides [, ].

Function:

The primary function of m-PEG8-NHS ester lies in its ability to covalently attach itself to amine-containing biomolecules. The NHS ester group reacts with the primary amine group of the target molecule, forming a stable amide bond []. This conjugation process serves various purposes in scientific research, including:

  • Protein Modification: PEGylation, the attachment of PEG molecules to proteins, is a common technique to improve protein stability, solubility, and reduce immunogenicity []. m-PEG8-NHS ester allows for the targeted PEGylation of proteins due to the selective reaction between the NHS ester and protein amines.
  • Biomolecule Immobilization: m-PEG8-NHS ester can be used to immobilize biomolecules onto surfaces like beads or gels. This is useful in applications like biosensors, affinity chromatography, and cell culture studies [].
  • Drug Delivery Systems: The hydrophilic PEG spacer in m-PEG8-NHS ester enhances the water solubility of drug conjugates. This can improve drug bioavailability and prolong circulation time in the body [].

Methyl-terminated polyethylene glycol (m-PEG8-NHS ester) is a specialized compound characterized by its unique structure and functional properties. It contains an N-hydroxysuccinimide (NHS) ester group, which makes it highly reactive towards primary amines. The chemical formula for m-PEG8-NHS ester is C22H39NO12C_{22}H_{39}NO_{12}, with a molecular weight of approximately 509.54 g/mol. This compound is part of a series of polyethylene glycol derivatives designed for bioconjugation applications, particularly in protein and peptide modification.

The NHS ester group reacts optimally with free amines at a pH range of 7.0 to 7.5, facilitating the formation of stable amide bonds upon reaction with primary amines. This feature is crucial for creating conjugates that retain biological activity while enhancing solubility and stability .

The primary mechanism of action of m-PEG8-NHS ester lies in its ability to pegylate biomolecules. PEGylation offers several benefits in research and therapeutic applications:

  • Increased water solubility: PEG chains enhance the water solubility of biomolecules, making them more readily transported and used in the body.
  • Improved stability: PEGylation can protect biomolecules from degradation by enzymes and other biological processes, extending their half-life in circulation.
  • Reduced immunogenicity: PEGylation can mask the immunogenic (immune response-triggering) sites on biomolecules, reducing the risk of immune rejection.

These properties make m-PEG8-NHS ester a valuable tool for developing and enhancing therapeutic drugs, diagnostic tools, and other bioconjugates used in scientific research.

  • Irritant: m-PEG8-NHS ester may irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Hypersensitivity: While uncommon, some individuals may develop allergic reactions to PEGylated compounds.

The primary reaction involving m-PEG8-NHS ester is its interaction with primary amines, such as those found in lysine residues of proteins. The NHS ester undergoes nucleophilic attack by the amine, resulting in the formation of an irreversible amide bond:

R NH2+R NHSR NH C O R +NHS\text{R NH}_2+\text{R NHS}\rightarrow \text{R NH C O R }+\text{NHS}

This reaction is favored under physiological conditions (pH 7.0-7.5), and the rate of hydrolysis of the NHS ester increases at higher pH levels, which can lead to decreased efficiency in amine labeling if not controlled .

The biological activity of m-PEG8-NHS ester is primarily linked to its ability to modify proteins and peptides, thereby enhancing their pharmacokinetic properties. PEGylation, the process of attaching polyethylene glycol chains to biomolecules, can improve solubility, reduce immunogenicity, and prolong circulation time in vivo. These modifications have been shown to enhance the therapeutic efficacy of various agents, including peptides used in anti-HIV therapies and other therapeutic applications .

Moreover, studies have indicated that m-PEG8-NHS ester can be utilized in developing antibacterial agents and cytotoxic dendrimers, showcasing its versatility in biomedical research .

The synthesis of m-PEG8-NHS ester typically involves the reaction of methyl-terminated polyethylene glycol with N-hydroxysuccinimide under controlled conditions. The general procedure includes:

  • Preparation: Methyl-terminated polyethylene glycol is dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
  • Activation: N-hydroxysuccinimide is added to activate the terminal hydroxyl groups.
  • Reaction: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the NHS ester.
  • Purification: The product is purified using methods such as precipitation or chromatography to remove unreacted materials and by-products.

This synthetic route allows for the production of high-purity m-PEG8-NHS ester suitable for various applications in bioconjugation .

m-PEG8-NHS ester has a wide range of applications in biochemical research and pharmaceutical development:

  • Protein Modification: Used for PEGylating proteins to enhance their stability and reduce immunogenicity.
  • Drug Delivery Systems: Serves as a linker in antibody-drug conjugates (ADCs) for targeted therapy.
  • Diagnostic Imaging: Employed in imaging applications due to its ability to improve solubility and reduce aggregation.
  • Nanotechnology: Utilized for coating nanoparticles such as carbon nanotubes and gold nanoshells to enhance biocompatibility .

Interaction studies involving m-PEG8-NHS ester focus on its reactivity with various biomolecules. These studies typically assess:

  • Kinetics of Reaction: Evaluating how quickly m-PEG8-NHS ester reacts with different primary amines under varying pH conditions.
  • Stability of Conjugates: Analyzing the stability of formed conjugates over time and under physiological conditions.
  • Biological Activity Assessment: Testing modified proteins or peptides for retained or enhanced biological functions compared to unmodified counterparts.

Such studies are critical for optimizing the use of m-PEG8-NHS ester in therapeutic applications .

Several compounds exhibit similar properties to m-PEG8-NHS ester, primarily focusing on their use as PEG linkers for bioconjugation:

Compound NameStructure TypeKey Features
Methyl-PEG4-NHS EsterShorter PEG chainFaster reaction rates due to shorter length
Methyl-PEG12-NHS EsterLonger PEG chainEnhanced solubility but may increase steric hindrance
Maleimide-PEG8-Succinimidyl EsterAlternative reactive groupReacts with thiols instead of amines
Methyl-PEG24-NHS EsterLonger PEG chainUseful for larger biomolecules

m-PEG8-NHS ester stands out due to its medium-length chain that balances reactivity and steric effects, making it versatile for various bioconjugation applications while maintaining favorable pharmacokinetic properties .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Exact Mass

509.2472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7,10,13,16,19,22,25-Octaoxahexacosanoic acid 2,5-dioxo-1-pyrrolidinyl ester

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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